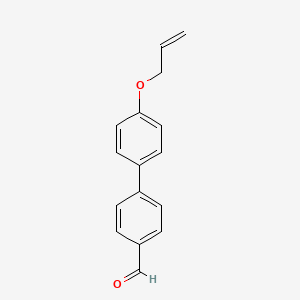

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-3-(pentyloxy)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

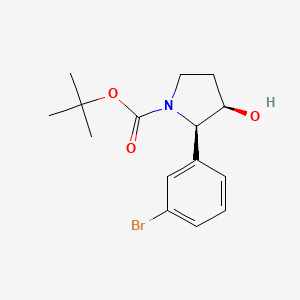

The synthesis of such a compound would likely involve the formation of the 1,3,4-oxadiazole ring, which is a common heterocyclic ring in medicinal chemistry due to its bioisosteric relationship with the amide group. The pentyloxy and 2-methoxyethyl groups could be introduced through etherification reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, the 1,3,4-oxadiazole ring, and the pentyloxy and 2-methoxyethyl substituents. These groups could potentially engage in various intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

As a benzamide derivative, this compound could potentially undergo various chemical reactions. For example, the amide group could be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine. The ether groups could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group and the nonpolar benzene ring could give it both polar and nonpolar characteristics. Its solubility would depend on the solvent used, and its melting and boiling points would depend on the strength of the intermolecular forces present .Applications De Recherche Scientifique

Anticancer Activity

1,3,4-Oxadiazole derivatives have been explored for their anticancer potential. Salahuddin et al. (2014) synthesized oxadiazole derivatives evaluated for in vitro anticancer activities, demonstrating significant activity against breast cancer cell lines. These findings highlight the potential of oxadiazole derivatives in cancer treatment research (Salahuddin, M. Shaharyar, A. Mazumder, & M. Ahsan, 2014).

Antidiabetic Screening

In the context of antidiabetic research, J. Lalpara et al. (2021) reported on the synthesis and in vitro antidiabetic screening of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides. These compounds were evaluated for their antidiabetic activity using the α-amylase inhibition assay, showcasing the utility of 1,3,4-oxadiazole derivatives in developing antidiabetic agents (J. Lalpara, M. Vachhani, S. Hadiyal, S. Goswami, & G. Dubal, 2021).

Nematocidal Activity

Dan Liu et al. (2022) investigated novel 1,2,4-oxadiazole derivatives for their nematocidal activities, identifying compounds with significant efficacy against Bursaphelenchus xylophilus, a pathogenic nematode. This research underscores the potential of oxadiazole derivatives in addressing agricultural and environmental challenges posed by nematodes (Dan Liu, Zhengxing Wang, Jingjing Zhou, & Xiuhai Gan, 2022).

Antimicrobial and Antioxidant Activities

Xue-Qiong Yang et al. (2015) described the isolation of new benzamide derivatives from endophytic Streptomyces, which exhibited antimicrobial and antioxidant activities. This discovery adds to the understanding of the diverse biological activities of benzamide and oxadiazole derivatives in microbial inhibition and oxidative stress reduction (Xue-Qiong Yang, Tianfeng Peng, Yabin Yang, Wei Li, J. Xiong, Li-Xing Zhao, & Z. Ding, 2015).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it could interact with various biological targets such as enzymes or receptors. The presence of the 1,3,4-oxadiazole ring and the ether groups could potentially enhance its lipophilicity, aiding in membrane permeability .

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further exploration of its chemical and biological properties. This could include studying its reactivity, stability, and potential biological activity. Additionally, its potential applications in fields such as medicinal chemistry could be explored .

Propriétés

IUPAC Name |

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-3-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O4/c1-3-4-5-10-23-14-8-6-7-13(12-14)16(21)18-17-20-19-15(24-17)9-11-22-2/h6-8,12H,3-5,9-11H2,1-2H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVMYJTXYXHIRKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)

![2-(2-chloro-4-fluorobenzyl)-N-cyclopentyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2700322.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2700325.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2700327.png)

![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2700332.png)

![N-1,3-benzodioxol-5-yl-2-[6-chloro-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2700334.png)

![Tert-butyl N-[[2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl]methyl]carbamate](/img/structure/B2700336.png)

![2-(3,5-difluorophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B2700342.png)